Ni-Catalyzed Kumada Coupling: 92.1% Yield Using Commercially Available 2-Chlorobenzothiazole with Aryllithium Reagents
2-Chlorobenzothiazole demonstrates superior reactivity as an electrophilic coupling partner in nickel-catalyzed Kumada cross-coupling reactions with aryllithium reagents, achieving a maximum yield of 92.1% for the synthesis of 2-arylbenzothiazoles using the commercially available NiCl₂(PCy₃)₂ catalyst [1]. This protocol eliminates the requirement for expensive palladium catalysts and pre-synthesized nickel complexes, providing a cost-effective and operationally straightforward alternative [1]. In contrast, the analogous reaction using unsubstituted benzothiazole is not feasible due to the absence of a suitable leaving group, while 2-bromobenzothiazole—though potentially more reactive—introduces higher material costs and distinct handling considerations [2].
| Evidence Dimension | Cross-coupling reaction yield |
|---|---|
| Target Compound Data | 92.1% yield for 2-arylbenzothiazole product |
| Comparator Or Baseline | Unsubstituted benzothiazole: reaction not feasible (no leaving group); 2-Bromobenzothiazole: expected higher reactivity but at increased cost and different reactivity profile |
| Quantified Difference | Not applicable (reaction not feasible with unsubstituted benzothiazole) |
| Conditions | Kumada cross-coupling of 2-chlorobenzothiazole with aryllithium reagents (C₆H₄Li), catalyzed by NiCl₂(PCy₃)₂ in a commercially accessible nickel-catalyzed system |
Why This Matters
For synthetic chemists procuring building blocks for C–C bond formation, 2-chlorobenzothiazole enables high-yielding Kumada couplings with cost-effective nickel catalysts, whereas unsubstituted benzothiazole cannot participate in this transformation.
- [1] Catalysis Letters. (2024). Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. Catalysis Letters, 154, 5069–5074. View Source
- [2] Schnürch, M., & Mihovilovic, M. D. (2007). Chapter 7: Thiazoles and benzothiazoles. In Science of Synthesis (Vol. 11, pp. 890–891). Thieme. View Source
